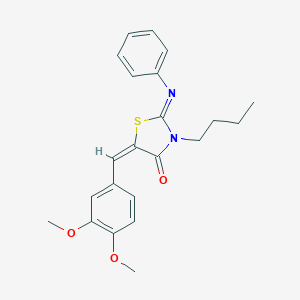![molecular formula C28H30N4O3S B298953 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide](/img/structure/B298953.png)
2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazolidinone derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and diabetes. This compound has also been shown to modulate the expression of various genes involved in these diseases.
Biochemical and Physiological Effects:
2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce tumor growth, and improve insulin sensitivity. This compound has also been shown to modulate the expression of various genes involved in these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and signaling pathways, and its ability to modulate the expression of various genes. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
The future directions for research on 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide include further studies on its mechanism of action, its potential use as a diagnostic tool, and its potential therapeutic applications in various diseases. Future research may also focus on improving the solubility and reducing the toxicity of this compound. Additionally, studies may be conducted to explore the potential use of this compound in combination with other drugs for improved therapeutic outcomes.
In conclusion, 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important areas of research that require further investigation.
Métodos De Síntesis
The synthesis of 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide has been reported in various scientific studies. One of the most common methods involves the reaction of 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-thiazolidinone with 1H-indole-3-acetic acid in the presence of acetic anhydride, leading to the formation of the desired compound. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
Nombre del producto |
2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide |
|---|---|
Fórmula molecular |
C28H30N4O3S |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
2-[3-[(Z)-[3-cyclohexyl-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C28H30N4O3S/c1-2-35-22-14-12-20(13-15-22)30-28-32(21-8-4-3-5-9-21)27(34)25(36-28)16-19-17-31(18-26(29)33)24-11-7-6-10-23(19)24/h6-7,10-17,21H,2-5,8-9,18H2,1H3,(H2,29,33)/b25-16-,30-28? |
Clave InChI |
VWFXTPZTPVLOKZ-DFZXFXTASA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N)/S2)C5CCCCC5 |
SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N)S2)C5CCCCC5 |
SMILES canónico |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N)S2)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)

![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)


![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)



![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)
![3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298889.png)
![2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B298892.png)
![4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B298893.png)